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3-(4-Bromo-2-fluorophenyl)-1H-pyrazol-5-amine Documentation Hub

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  • Product: 3-(4-Bromo-2-fluorophenyl)-1H-pyrazol-5-amine
  • CAS: 1135815-14-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Pyrazole-5-amine Derivatives Containing Fluorine and Bromine

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its metabolic stability and versatil...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its metabolic stability and versatile biological activity.[1] Among its derivatives, pyrazole-5-amines have emerged as privileged scaffolds, forming the basis of numerous therapeutic agents.[2] This guide delves into a specialized subclass: pyrazole-5-amine derivatives concurrently featuring fluorine and bromine substituents. This unique combination of halogens can profoundly influence the physicochemical and pharmacological properties of the parent molecule, offering a promising avenue for the development of novel therapeutics.[3][4]

The strategic incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[3] Bromine, another halogen, can also modulate biological activity, often contributing to enhanced potency through favorable steric and electronic interactions.[4] This guide provides a comprehensive overview of the synthesis, chemical properties, and biological applications of these dual-halogenated pyrazole-5-amine derivatives, supported by detailed protocols and structure-activity relationship (SAR) analyses.

I. The Strategic Advantage of Dual Halogenation: Fluorine and Bromine in Concert

The introduction of both fluorine and bromine onto the pyrazole-5-amine scaffold is a deliberate design strategy aimed at optimizing drug-like properties. Fluorine's high electronegativity can alter the pKa of nearby functional groups and create favorable interactions with biological targets.[3] The trifluoromethyl group (CF3), in particular, is a common bioisostere for a methyl or ethyl group, offering increased lipophilicity and metabolic stability.[5]

Bromine, while larger than fluorine, can also participate in halogen bonding, a non-covalent interaction that can enhance ligand-protein binding affinity. Its presence can also influence the overall electronic distribution of the molecule, potentially impacting its reactivity and biological profile. The interplay between these two halogens can lead to synergistic effects on potency, selectivity, and pharmacokinetic parameters.

II. Synthetic Pathways to Fluorine and Bromine-Containing Pyrazole-5-amines

The synthesis of these specialized derivatives typically involves a multi-step approach, focusing on the regioselective introduction of the halogen atoms and the formation of the pyrazole core.

A. Key Synthetic Strategies

Two primary strategies are commonly employed:

  • Construction of the Pyrazole Ring from Halogenated Precursors: This approach involves the condensation of a halogenated hydrazine derivative with a β-ketonitrile or a similar three-carbon building block that already contains the other halogen.

  • Post-synthetic Halogenation of a Pre-formed Pyrazole-5-amine: This method starts with a pyrazole-5-amine core, followed by the sequential or simultaneous introduction of fluorine and bromine atoms using specific halogenating agents.

B. Representative Synthetic Workflow

The synthesis of a key intermediate, 1-(4-bromophenyl)-5-amino-3-(trifluoromethyl)-1H-pyrazole, exemplifies a common synthetic route.

G A 4-Bromophenylhydrazine C Condensation A->C B Ethyl 4,4,4-trifluoroacetoacetate B->C D 1-(4-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one C->D Cyclization E Nitration (HNO3/H2SO4) D->E F 1-(4-Bromophenyl)-4-nitro-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one E->F G Reduction (e.g., SnCl2/HCl or H2/Pd-C) F->G H 1-(4-Bromophenyl)-5-amino-4-nitro-3-(trifluoromethyl)-1H-pyrazole G->H I Removal of Nitro Group (e.g., Diazotization followed by reduction) H->I J 1-(4-Bromophenyl)-5-amino-3-(trifluoromethyl)-1H-pyrazole I->J

Caption: Synthetic pathway to a key fluoro-bromo pyrazole-5-amine intermediate.

C. Detailed Experimental Protocol: Synthesis of 1-(4-Bromophenyl)-5-amino-3-(trifluoromethyl)-1H-pyrazole

This protocol is a composite representation based on established synthetic methodologies for related pyrazole derivatives.

Step 1: Synthesis of 1-(4-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one

  • To a stirred solution of 4-bromophenylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature.

  • Add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) dropwise to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry under vacuum to obtain the pyrazolone derivative.

Step 2: Nitration of the Pyrazolone

  • To a cooled (0 °C) mixture of concentrated sulfuric acid and nitric acid, slowly add the pyrazolone derivative from Step 1.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the mixture onto crushed ice.

  • Filter the resulting solid, wash thoroughly with water until neutral, and dry to yield the 4-nitro derivative.

Step 3: Reduction of the Nitro Group to an Amino Group

  • Suspend the 4-nitro-pyrazolone in ethanol and add a reducing agent such as tin(II) chloride dihydrate (excess) and concentrated hydrochloric acid.

  • Reflux the mixture for 2-3 hours.

  • Cool the reaction and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Conversion to 5-amino-pyrazole

The conversion of the 4-amino-pyrazolone to the desired 5-aminopyrazole can be a complex transformation involving protection and deprotection steps or other functional group manipulations, the specifics of which would be highly dependent on the exact derivative being synthesized. A common approach involves the reduction of a corresponding 5-nitro derivative.

III. Biological Activities and Structure-Activity Relationships (SAR)

Pyrazole-5-amine derivatives containing both fluorine and bromine have shown promise in various therapeutic areas, particularly as anticancer and antimicrobial agents.[6] The specific substitution patterns of these halogens play a crucial role in determining their biological activity.

A. Anticancer Activity

Many pyrazole derivatives exhibit anticancer properties by inhibiting protein kinases, which are crucial for cell signaling and growth.[7] The presence of a trifluoromethyl group can enhance the inhibitory activity against certain kinases.[5]

Structure-Activity Relationship Insights:

  • N1-Substitution: The nature of the substituent at the N1 position of the pyrazole ring is critical for activity. A bromophenyl group at this position has been shown to be favorable for binding to the ATP-binding pocket of some kinases.

  • C3-Substitution: A trifluoromethyl group at the C3 position is often associated with increased potency.

  • C4-Substitution: The C4 position can be modified to fine-tune selectivity and physicochemical properties. Introduction of small alkyl or amino groups can influence the interaction with the target protein.

  • 5-Amino Group: The 5-amino group is often a key hydrogen bond donor, interacting with the hinge region of the kinase.

SAR cluster_0 Pyrazole-5-amine Core cluster_1 Biological Target (Kinase) Core N1-Aryl(Br) C3-CF3 C5-NH2 ATP_Pocket ATP Binding Pocket Core->ATP_Pocket Hydrophobic Interactions (Bromophenyl, CF3) Hinge Hinge Region Core->Hinge Hydrogen Bonding (5-Amino Group)

Sources

Protocols & Analytical Methods

Method

Using 3-(4-Bromo-2-fluorophenyl)-1H-pyrazol-5-amine in Suzuki-Miyaura cross-coupling reactions

Application Note: AN-2026-SM-PYR Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists.[1] Focus: Overcoming catalyst poisoning and chemoselectivity issues in free-amine heterocyclic scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-SM-PYR

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists.[1] Focus: Overcoming catalyst poisoning and chemoselectivity issues in free-amine heterocyclic scaffolds.

Introduction & Strategic Context

The scaffold 3-(4-Bromo-2-fluorophenyl)-1H-pyrazol-5-amine is a critical intermediate in the synthesis of type II kinase inhibitors, particularly for targets like p38 MAPK (e.g., Doramapimod analogs) and BRAF .

While the Suzuki-Miyaura cross-coupling of aryl halides is a staple reaction, this specific substrate presents a "perfect storm" of chemical challenges:

  • Catalyst Poisoning: The exocyclic amine (

    
    ) and the pyrazole motif act as potent ligands, sequestering electrophilic Palladium (Pd) species and shutting down the catalytic cycle.
    
  • Electronic Deactivation: The ortho-fluorine atom exerts an inductive electron-withdrawing effect (

    
    ), which theoretically activates the C-Br bond for oxidative addition.[1] However, it also induces steric crowding and alters the pKa of the nearby protons, affecting transmetallation efficiency.
    
  • Competitive N-Arylation: Under basic conditions, the nitrogen atoms are nucleophilic, leading to potential Buchwald-Hartwig type side reactions or N-arylation with the boronic acid (Chan-Lam type mechanisms).[1]

This guide provides two validated protocols: a Direct Coupling Method (using Third-Generation Buchwald Precatalysts) and a Protection-First Method (for scale-up reliability).

Mechanistic Analysis & Chemoselectivity

To ensure reaction success, one must understand the failure modes. The diagram below illustrates the competition between the productive catalytic cycle and the inhibitory coordination pathways.

G Start Substrate: 3-(4-Br-2-F-phenyl)-pyrazol-5-amine Ox_Add Oxidative Addition (Ar-Pd(II)-Br) Start->Ox_Add + Pd(0) Poison_1 POISONING PATH A: Exocyclic Amine Coordination (Formation of Pd-Amine adducts) Start->Poison_1 High conc. of free amine Poison_2 POISONING PATH B: Pyrazole N-Coordination Start->Poison_2 Low steric bulk ligands Pd_Active Active Catalyst [L-Pd(0)] Pd_Active->Ox_Add Transmetal Transmetallation (Base + Boronic Acid) Ox_Add->Transmetal Poison_1->Pd_Active Reversible (Slow) Red_Elim Reductive Elimination (C-C Bond Formation) Transmetal->Red_Elim Red_Elim->Pd_Active Regeneration Product Coupled Product Red_Elim->Product

Figure 1: Mechanistic pathway showing the competition between productive oxidative addition and catalyst poisoning by the substrate's nitrogen atoms.

Protocol A: Direct Coupling (High Throughput / Discovery)[1][2]

Rationale: This method utilizes XPhos Pd G2 (or G3). The bulky biaryl phosphine ligand (XPhos) creates a steric shield around the Palladium center, preventing the substrate's amine from coordinating (poisoning) while facilitating the oxidative addition into the hindered ortho-fluoro aryl bromide.

Materials
  • Substrate: 3-(4-Bromo-2-fluorophenyl)-1H-pyrazol-5-amine (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)[1]

  • Catalyst: XPhos Pd G2 (Cat.[2][3] No. 1310584-14-5) (2 – 5 mol%)

  • Base:

    
     (3.0 equiv) or 
    
    
    
    (3.0 equiv)[1]
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

Step-by-Step Procedure
  • Charge: In a reaction vial equipped with a magnetic stir bar, add the substrate, boronic acid, and base.

  • Degas (Critical): Add the solvent mixture (Dioxane/Water). Sparge with Nitrogen or Argon for 10 minutes. Note: Oxygen promotes homocoupling of boronic acids and catalyst oxidation.

  • Catalyst Addition: Add XPhos Pd G2 rapidly against a positive flow of inert gas. Cap the vial immediately.

  • Reaction: Heat the block/bath to 85°C . Stir vigorously for 2–4 hours.

    • Checkpoint: Monitor by LCMS.[4] The starting material (Br-species) should disappear. If protodeboronation of the boronic acid is observed, add another 0.5 equiv of boronic acid.

  • Workup: Cool to room temperature. Dilute with EtOAc. Wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography. Note: Aminopyrazoles are polar; use a DCM:MeOH gradient (0-10% MeOH).

Protocol B: Protected Route (Process / Scale-Up)[1]

Rationale: For larger scales (>10g), relying on expensive G2 catalysts can be uneconomical. Protecting the amine prevents poisoning, allowing the use of robust, cheaper catalysts like


.
Workflow Diagram

Process Step1 Step 1: Protection (Boc-Anhydride) Step2 Step 2: Suzuki Coupling (Pd(dppf)Cl2 / K2CO3) Step1->Step2 Yield >90% Step3 Step 3: Deprotection (TFA or HCl) Step2->Step3 Stable Intermediate

Figure 2: Three-stage workflow for scalable synthesis.

Step-by-Step Procedure

Step 1: Boc-Protection [5]

  • Dissolve substrate in THF. Add

    
     (2.5 equiv) and DMAP (0.1 equiv).
    
  • Stir at RT for 12h. This will likely protect both the exocyclic amine and the pyrazole nitrogen (Bis-Boc or Tris-Boc).

  • Aqueous workup and short silica plug filtration.

Step 2: Suzuki Coupling

  • Reagents: Protected Substrate (1.0 equiv), Boronic Acid (1.1 equiv),

    
     (3 mol%), 
    
    
    
    (2M aq, 3 equiv).[1]
  • Solvent: DME (Dimethoxyethane).

  • Conditions: Heat to 90°C for 4-6 hours.

  • Advantage: The Boc groups render the molecule non-coordinating, allowing the standard Pd(II) cycle to proceed efficiently.

Step 3: Deprotection

  • Dissolve crude coupled product in DCM.

  • Add TFA (20% v/v). Stir 1-2h.

  • Neutralize with sat.

    
     (Careful: gas evolution). Extract and purify.
    

Optimization & Troubleshooting Guide

Use the following table to diagnose reaction failures.

ObservationProbable CauseCorrective Action
No Reaction (SM Recovery) Catalyst PoisoningSwitch from

to XPhos Pd G2 or SPhos Pd G2 .
Debromination (H-Substituted)

-Hydride Elimination / Overheating
Lower temp to 70°C. Use Dioxane (anhydrous) instead of alcohols.
Protodeboronation Unstable Boronic AcidUse Boronic Esters (Pinacol) or K-Trifluoroborates (

).
Low Conversion (<50%) Poor SolubilitySwitch solvent to n-Butanol or DMF/Water .
Homocoupling (Ar-Ar) Oxygen PresenceDegas solvents more rigorously (Freeze-Pump-Thaw).[1]

References

  • Discovery of p38 Inhibitors: Design and synthesis of novel p38α MAP kinase inhibitors: discovery of pyrazole-benzyl ureas. (2012). Bioorganic & Medicinal Chemistry Letters.

  • Catalyst Efficacy: A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine.[1][3] (2019). Molecular Diversity.

  • Poisoning Mechanisms: Poisoning and deactivation of palladium catalysts.[6] (2001).[6] Journal of Molecular Catalysis A: Chemical.

  • Aminopyrazole Coupling: Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014).[4] Organic Letters.

Sources

Application

Synthesis of pyrazolo[1,5-a]pyrimidines starting from 3-(4-Bromo-2-fluorophenyl)-1H-pyrazol-5-amine

This Application Note is structured to guide drug development professionals through the precision synthesis of pyrazolo[1,5-a]pyrimidine scaffolds, specifically leveraging the privileged intermediate 3-(4-Bromo-2-fluorop...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide drug development professionals through the precision synthesis of pyrazolo[1,5-a]pyrimidine scaffolds, specifically leveraging the privileged intermediate 3-(4-Bromo-2-fluorophenyl)-1H-pyrazol-5-amine .

Starting Material: 3-(4-Bromo-2-fluorophenyl)-1H-pyrazol-5-amine Target Scaffold: 2-Aryl-pyrazolo[1,5-a]pyrimidine Core Application: Kinase Inhibitor Discovery (Trk, CDK, JAK)

Executive Summary & Scientific Rationale

The pyrazolo[1,5-a]pyrimidine scaffold is a bioisostere of the purine ring system, widely utilized in ATP-competitive kinase inhibitors such as Larotrectinib (Vitrakvi) and Dinaciclib .

This guide focuses on the cyclocondensation of 3-(4-Bromo-2-fluorophenyl)-1H-pyrazol-5-amine (Compound 1) . This specific starting material is strategically valuable for two reasons:

  • The 2-Fluoro Group: Enhances metabolic stability and induces conformational locking via intramolecular H-bonding or dipole interactions in the binding pocket.

  • The 4-Bromo Handle: Serves as a versatile "warhead anchor" for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings after the bicyclic core is formed.

Retrosynthetic Logic & Regioselectivity

The critical challenge in synthesizing this scaffold is regiocontrol . The condensation of 5-aminopyrazoles with non-symmetrical 1,3-electrophiles can yield two regioisomers (5-substituted vs. 7-substituted).

  • Kinetic Pathway: The exocyclic amine (

    
    ) is generally more nucleophilic than the endocyclic pyrazole nitrogen (
    
    
    
    ). It attacks the most electrophilic center of the 1,3-dicarbonyl partner first.
  • Thermodynamic Pathway: Reversible conditions (acid catalysis) can sometimes equilibrate the product mixture, but steric factors often dominate.

Reaction Pathway Visualization

The following diagram illustrates the divergence in synthesis based on the electrophile chosen, determining the substitution pattern at positions 5, 6, and 7.

ReactionPathways SM Starting Material 3-(4-Br-2-F-phenyl)-1H-pyrazol-5-amine Dik 1,3-Diketones (e.g., Acetylacetone) SM->Dik Method A Reflux/AcOH Enam Enaminones (DMF-DMA adducts) SM->Enam Method B Regioselective Mal Malonaldehyde Equiv. (TMOP) SM->Mal Method C Acid Catalysis ProdA 5,7-Dialkyl Derivative Dik->ProdA Cyclization ProdB 7-Aryl/Heteroaryl Regioisomer Enam->ProdB Michael Addn -> Cyclization ProdC Unsubstituted Pyrimidine Ring Mal->ProdC Condensation

Figure 1: Divergent synthetic pathways controlled by the choice of 1,3-electrophile.

Experimental Protocols

Method A: Synthesis of 5,7-Dimethyl-2-(4-bromo-2-fluorophenyl)pyrazolo[1,5-a]pyrimidine

Purpose: To create a lipophilic, sterically defined core. Symmetrical diketones eliminate regioselectivity concerns.

Reagents:

  • Compound 1 (1.0 eq)[1][2][3]

  • 2,4-Pentanedione (Acetylacetone) (1.2 eq)

  • Solvent: Glacial Acetic Acid (AcOH) or Ethanol (EtOH)

  • Catalyst: Piperidine (drops, if using EtOH)

Protocol:

  • Charge: In a 50 mL round-bottom flask, dissolve Compound 1 (1.0 mmol, ~256 mg) in Glacial AcOH (5 mL).

  • Addition: Add 2,4-pentanedione (1.2 mmol, 123 µL) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to 110°C (reflux) for 2–4 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The spot for the amine (lower R_f) should disappear.

  • Work-up:

    • Cool to room temperature.[4]

    • Option 1 (Precipitation): Pour the mixture into ice-cold water (20 mL). The product often precipitates as a solid. Filter, wash with water, and dry.

    • Option 2 (Extraction): If no precipitate forms, neutralize with sat.

      
       and extract with DCM (
      
      
      
      mL). Dry over
      
      
      , concentrate.
  • Purification: Recrystallize from EtOH or purify via flash chromatography (0–20% EtOAc in Hexanes).

Expected Yield: 85–95%

Method B: Regioselective Synthesis of 7-Aryl Derivatives (Enaminone Route)

Purpose: To install a specific aryl or heteroaryl group at the 7-position (mimicking the pharmacophore of many CDK inhibitors) while leaving position 6 unsubstituted.

Mechanism: The reaction proceeds via an initial attack of the exocyclic amine on the


-carbon of the enaminone (displacing dimethylamine), followed by ring closure.

Reagents:

  • Compound 1 (1.0 eq)[1][2][3]

  • Substituted Acetophenone (1.0 eq) + DMF-DMA (Dimethylformamide dimethyl acetal)

  • Solvent: Toluene or Dioxane

Protocol:

  • Enaminone Formation (In Situ or Step 1):

    • React the desired acetophenone (e.g., 3-hydroxyacetophenone) with neat DMF-DMA (1.5 eq) at 100°C for 3 hours.

    • Concentrate in vacuo to remove excess DMF-DMA and methanol. This yields the crude enaminone intermediate (

      
      ).
      
  • Cyclization:

    • Dissolve Compound 1 (1.0 mmol) and the crude enaminone (1.0 mmol) in Glacial AcOH (5 mL).

    • Reflux at 120°C for 3–6 hours.

  • Work-up:

    • Concentrate the solvent.[3]

    • Triturate the residue with diethyl ether or cold ethanol to induce crystallization.

  • Regioselectivity Check:

    • Use

      
      -NMR NOE (Nuclear Overhauser Effect) to confirm regiochemistry.
      
    • Diagnostic Signal: A correlation between the pyrazole H-3 (now H-3 in fused system) and the substituent at Position 7 confirms the 7-substituted isomer. If the substituent is at 5, NOE will be observed between H-3 and H-6/H-7.

Method C: Synthesis of the Parent Core (Unsubstituted Pyrimidine Ring)

Purpose: To generate the 5,6,7-unsubstituted scaffold, allowing for electrophilic aromatic substitution (e.g., halogenation) at C-6 later.

Reagents:

  • Compound 1 (1.0 eq)[1][2][3]

  • 1,1,3,3-Tetramethoxypropane (TMP) (Malonaldehyde equivalent) (1.2 eq)

  • Solvent: Ethanol + catalytic HCl or AcOH

Protocol:

  • Charge: Mix Compound 1 (1.0 mmol) and TMP (1.2 mmol) in Ethanol (10 mL).

  • Catalysis: Add 2 drops of conc. HCl.

  • Reflux: Heat to 80°C for 2 hours. The TMP hydrolyzes in situ to malonaldehyde, which immediately condenses with the amine.

  • Work-up: Cool and filter the precipitate. Wash with cold ethanol.

Critical Process Parameters (CPP) & Troubleshooting

ParameterRecommendationImpact on Quality
Solvent Choice Glacial AcOH (Preferred)Promotes proton transfer required for ring closure; drives dehydration.
Temperature >100°C (Reflux)Essential for the final dehydration step to aromatize the pyrimidine ring.
Regioselectivity Use EnaminonesReaction with unsymmetrical

-diketones (e.g., ethyl acetoacetate) yields mixtures. Enaminones lock the regiochemistry to 7-substituted products.
Stoichiometry 1:1.1 to 1:1.2Slight excess of electrophile ensures full consumption of the valuable amine starting material.

Downstream Application: Functionalization at the 4-Bromo Site

Once the pyrazolo[1,5-a]pyrimidine core is synthesized, the 4-bromo substituent (originating from the starting material) becomes a handle for diversification.

Standard Suzuki-Miyaura Coupling:

  • Catalyst:

    
     or 
    
    
    
    (5 mol%)
  • Base:

    
     (2.0 eq) or 
    
    
    
  • Solvent: 1,4-Dioxane/Water (4:1)

  • Temperature: 90°C

  • Outcome: Introduction of solubilizing groups (e.g., methylpyrazole, pyridine) typical of TRK inhibitors like Larotrectinib.

References

  • Regioselective Synthesis via Enaminones

    • Title: Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles.[5]

    • Source: Organic & Biomolecular Chemistry, 2014.[6]

    • URL:[Link]

  • General Cyclocondensation Protocols

    • Title: Synthesis of pyrazolo[1,5-a]pyrimidines (Review).
    • Source: ResearchGate / Journal of Molecular Structure (Contextual).
    • URL:[Link]

  • Kinase Inhibitor Context (Larotrectinib)

    • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors.[7][8][9]

    • Source: RSC Advances, 2022.
    • URL:[Link]

  • Structural Confirmation (X-Ray/NMR)

    • Title: Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study.
    • Source: RSC Advances, 2020.
    • URL:[Link]

Sources

Method

Reagents for the preparation of 3-(4-Bromo-2-fluorophenyl)-1H-pyrazol-5-amine intermediates

Abstract The 3-aryl-5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in type II kinase inhibitors (e.g., p38 MAP kinase, B-Raf). This application note details...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-aryl-5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in type II kinase inhibitors (e.g., p38 MAP kinase, B-Raf). This application note details the optimized synthesis of 3-(4-Bromo-2-fluorophenyl)-1H-pyrazol-5-amine , a versatile intermediate allowing for subsequent palladium-catalyzed cross-couplings at the aryl bromide and derivatization at the exocyclic amine. The protocol utilizes a robust two-step sequence: a base-mediated Claisen-type condensation of methyl 4-bromo-2-fluorobenzoate with acetonitrile, followed by a Knorr-type cyclization with hydrazine hydrate.

Strategic Retrosynthesis & Pathway Design

The synthesis is designed for scalability and purity.[1] Unlike routes starting from acid chlorides (which can be unstable) or acetophenones (requiring bromination), the Ester-Acetonitrile Route offers the highest atom economy and crystalline intermediates.

Rationale for Reagent Selection:

  • Starting Material: Methyl 4-bromo-2-fluorobenzoate is preferred over the acid chloride due to stability and ease of handling. The ortho-fluorine atom is electronically significant; while it slightly deactivates the carbonyl via resonance, its inductive effect facilitates nucleophilic attack.

  • C2-Source: Acetonitrile serves as both the solvent (in excess) and the nucleophile (as the cyanomethyl anion), introducing the necessary two carbons and the nitrile nitrogen required for the final amine.

  • Cyclization Agent: Hydrazine Hydrate (64% or 80%) is selected over hydrazine salts to avoid the need for auxiliary bases during the cyclization step.

SynthesisPathway SM Methyl 4-bromo-2-fluorobenzoate (CAS: 179232-29-2) Inter β-Ketonitrile Intermediate 3-(4-bromo-2-fluorophenyl)- 3-oxopropanenitrile SM->Inter Claisen Condensation (THF/Toluene, 80°C) Reagent1 Acetonitrile + NaH (Anhydrous) Reagent1->Inter Product Target Aminopyrazole 3-(4-Bromo-2-fluorophenyl)- 1H-pyrazol-5-amine Inter->Product Cyclocondensation (Knorr-type) Reagent2 Hydrazine Hydrate EtOH, Reflux Reagent2->Product

Figure 1: Strategic workflow for the conversion of the benzoate ester to the aminopyrazole target.

Critical Reagent Profile

Success depends on the quality of reagents. Moisture is the primary failure mode in Step 1.

ReagentCAS No.[1][2]Grade RequiredCritical FunctionHazard Note
Methyl 4-bromo-2-fluorobenzoate 179232-29-2>98% HPLCElectrophilic scaffold source.Irritant.
Acetonitrile 75-05-8Anhydrous (<50 ppm H₂O)Nucleophile precursor (cyanomethyl anion).Flammable, Toxic.
Sodium Hydride (NaH) 7646-69-760% dispersion in mineral oilStrong base for deprotonating acetonitrile.Water-reactive, releases H₂ gas.
Hydrazine Hydrate 7803-57-850-80% aq. solutionDinucleophile for ring closure.Carcinogen, Corrosive.
Tetrahydrofuran (THF) 109-99-9Anhydrous, Inhibitor-freeSolvent for anion stability.Peroxide former.

Detailed Protocol: Step 1 (β-Ketonitrile Formation)

Objective: Synthesis of 3-(4-bromo-2-fluorophenyl)-3-oxopropanenitrile. Mechanism: Nucleophilic acyl substitution by the cyanomethyl carbanion.

Reagents:

  • Methyl 4-bromo-2-fluorobenzoate (1.0 eq)

  • Acetonitrile (4.0 eq)

  • NaH (60% in oil) (2.0 eq)

  • Anhydrous THF (10 volumes)

Procedure:

  • Apparatus Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Maintain a positive nitrogen pressure.

  • Base Preparation: Add NaH (2.0 eq) to the flask. Optional: Wash NaH with dry hexane (2x) to remove mineral oil if high purity is required downstream, though usually unnecessary for this scale. Suspend NaH in anhydrous THF.

  • Anion Generation: Heat the NaH/THF suspension to 60°C. Add Acetonitrile (4.0 eq) dropwise over 20 minutes.

    • Observation: Evolution of hydrogen gas (bubbling) indicates deprotonation. The solution may turn slightly yellow/orange.

  • Ester Addition: Dissolve Methyl 4-bromo-2-fluorobenzoate (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture at 60°C.

  • Reaction: Heat to mild reflux (approx. 70-75°C) for 4–6 hours.

    • IPC (In-Process Control): Monitor by TLC (20% EtOAc/Hexane). The starting ester (

      
      ) should disappear; the enolate salt of the product remains on the baseline.
      
  • Quench & Isolation:

    • Cool the mixture to 0°C in an ice bath.

    • Critical Step: Slowly quench with water (exothermic!).

    • Acidify the aqueous mixture with 1N HCl to pH 2–3. The

      
      -ketonitrile will precipitate as a solid.
      
    • Filter the solid, wash with water, and dry under vacuum.

    • Yield Expectation: 85–92%.[3]

Detailed Protocol: Step 2 (Cyclization)

Objective: Synthesis of 3-(4-Bromo-2-fluorophenyl)-1H-pyrazol-5-amine. Mechanism: Condensation of hydrazine with the ketone followed by intramolecular attack on the nitrile.

Reagents:

  • 
    -Ketonitrile intermediate (from Step 1) (1.0 eq)
    
  • Hydrazine Hydrate (3.0 eq)

  • Ethanol (Absolute) (10 volumes)

  • Acetic Acid (Catalytic, 0.1 eq - optional)

Procedure:

  • Setup: Charge the

    
    -ketonitrile and Ethanol into a single-neck RBF. Stir to create a suspension.
    
  • Addition: Add Hydrazine Hydrate (3.0 eq) dropwise at room temperature.

    • Note: The reaction is slightly exothermic.

  • Cyclization: Heat the mixture to reflux (78°C) for 3–5 hours.

    • IPC: TLC (50% EtOAc/Hexane or 5% MeOH/DCM). The product is more polar than the starting nitrile.

  • Workup:

    • Allow the reaction to cool to room temperature.

    • Concentrate the solvent to approx. 20% of the original volume under reduced pressure.

    • Pour the residue into ice-cold water (5 volumes). Stir for 30 minutes.

    • The aminopyrazole will crystallize/precipitate.[4][5]

  • Purification (Recrystallization):

    • Filter the crude solid.[4][6]

    • Recrystallization Solvent: Ethanol/Water (9:1). Dissolve at boiling, cool slowly to 4°C.

    • Filter and dry at 50°C under vacuum.

    • Yield Expectation: 75–85%.[7]

Analytical Controls & Troubleshooting

Key Analytical Markers
  • 1H NMR (DMSO-d6):

    • 
       ppm (Broad s, 1H, Pyrazole-NH).
      
    • 
       ppm (m, 3H, Aromatic protons).
      
    • 
       ppm (s, 1H, Pyrazole C4-H).
      
    • 
       ppm (Broad s, 2H, -NH₂).
      
  • LC-MS: [M+H]+ peak at 256/258 (Br isotope pattern).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Step 1: Low Yield Wet Acetonitrile or THF.Re-dry solvents over molecular sieves. Ensure NaH is active.
Step 1: Solidification Reaction mixture too concentrated.Add more THF. The sodium enolate can form a thick gel.
Step 2: Sticky Gum Impure intermediate or excess hydrazine.Triturate the gum with cold diethyl ether or hexanes to induce crystallization.
Regioisomers? Tautomerism.In solution, 3-amino and 5-amino forms exist in equilibrium. In solid state, usually the 5-amino-3-aryl tautomer dominates.

Mechanistic Visualization

Understanding the mechanism ensures the operator understands the importance of the acidification step in the first protocol.

Mechanism Step1 Step 1: Deprotonation CH3CN + NaH -> [CH2CN]- Na+ Step2 Step 2: Nucleophilic Attack [CH2CN]- attacks Ester Carbonyl Step1->Step2 Step3 Step 3: Elimination Loss of Methoxide -> β-Ketonitrile Step2->Step3 Step4 Step 4: Hydrazone Formation R-CO-CH2-CN + N2H4 -> Hydrazone Intermediate Step3->Step4 Step5 Step 5: Intramolecular Cyclization Amino attack on Nitrile -> 5-Aminopyrazole Step4->Step5

Figure 2: Mechanistic flow from anion generation to heterocyclic ring closure.

References

  • PubChem. Methyl 4-bromo-2-fluorobenzoate (Compound Summary). National Library of Medicine. Available at: [Link]

  • Beilstein Archives. Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein J. Org. Chem. 2021.[4][8][9] (Describes the reactivity and handling of similar aminopyrazole scaffolds). Available at: [Link]

  • National Institutes of Health (NIH). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]... (RO3201195). PubMed. (Contextualizes the kinase inhibitor utility of aminopyrazoles). Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Pyrazoles. (General reference for hydrazine cyclization mechanisms). Available at: [Link]

  • Google Patents.Process for the preparation of 4-bromophenyl derivatives. (Background on the starting material synthesis).

Sources

Application

Buchwald-Hartwig amination techniques using 3-(4-Bromo-2-fluorophenyl)-1H-pyrazol-5-amine

Technical Application Note: Chemoselective Buchwald-Hartwig Amination of 3-(4-Bromo-2-fluorophenyl)-1H-pyrazol-5-amine Executive Summary This guide details the strategic execution of Buchwald-Hartwig amination reactions...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Chemoselective Buchwald-Hartwig Amination of 3-(4-Bromo-2-fluorophenyl)-1H-pyrazol-5-amine

Executive Summary

This guide details the strategic execution of Buchwald-Hartwig amination reactions utilizing 3-(4-Bromo-2-fluorophenyl)-1H-pyrazol-5-amine (referred to herein as Substrate-A ). This scaffold presents a unique "triad of reactivity" challenge common in kinase inhibitor synthesis:

  • Electrophilic Site: An activated aryl bromide (facilitated by the ortho-fluoro effect).

  • Nucleophilic Site: An exocyclic primary amine (

    
    ).
    
  • Catalyst Trap: A chelating pyrazole core capable of poisoning Pd(0) species.

Successful functionalization requires strict chemoselective control to prevent oligomerization (self-coupling). This note provides two validated protocols: Route A for functionalizing the aryl bromide (using external amines) and Route B for functionalizing the amine (using external aryl halides), with a focus on ligand selection to suppress side reactions.

Strategic Analysis: The Reactivity Landscape

Before initiating experimentation, researchers must understand the electronic bias of Substrate-A .

  • The Fluorine Effect: The fluorine atom at the 2-position of the phenyl ring (ortho to the pyrazole, meta to the bromine) exerts a strong inductive withdrawing effect (-I). This lowers the electron density of the phenyl ring, significantly accelerating oxidative addition at the C-Br bond compared to non-fluorinated analogues.

  • The Pyrazole Trap: Unprotected aminopyrazoles are notorious for binding Pd(II) intermediates through the endocyclic nitrogens (

    
    ), forming stable "off-cycle" resting states that halt catalysis.
    
  • The Oligomerization Risk: Since Substrate-A contains both a halide and an amine, it is a self-complementary monomer. Under non-selective conditions, it will polymerize.

Decision Matrix: Pathway Selection

ReactionPathway Substrate Substrate-A (Br-Ar-NH2) PathA Route A: Electrophilic Pathway (Target: C-Br) Substrate->PathA + External Amine (Excess) PathB Route B: Nucleophilic Pathway (Target: -NH2) Substrate->PathB + External Ar-X (High Reactivity) SelfCouple RISK: Self-Coupling (Oligomerization) Substrate->SelfCouple Low Conc. Wrong Ligand SuccessA Product A (Amino-Functionalized) PathA->SuccessA Ligand: BrettPhos/RuPhos Pd-G3/G4 SuccessB Product B (N-Arylated Core) PathB->SuccessB Ligand: tBuXPhos Requires Ar-I or OTf

Figure 1: Strategic decision tree for chemoselective coupling. Route A is kinetically favored due to the activated bromide.

Protocol A: Functionalization of the Aryl Bromide

Objective: Coupling Substrate-A with an external secondary amine (e.g., morpholine, piperazine) while preserving the exocyclic amine.

Mechanism: The activated C-Br bond undergoes rapid oxidative addition. To prevent the substrate's own


 from competing as a nucleophile, we employ a bulky, electron-rich ligand  that sterically discourages the coordination of the substrate's primary amine and pyrazole nitrogens, while facilitating the entry of the external secondary amine.
Recommended Conditions
ComponentReagentRole
Catalyst BrettPhos Pd G3 or RuPhos Pd G3 Pre-catalyst ensures rapid activation; bulky ligand prevents N-binding poisoning.
Loading 1.0 - 3.0 mol%Standard loading for activated bromides.
Base NaOtBu (Sodium tert-butoxide)Strong base for rapid transmetallation. Use Cs₂CO₃ if ester/cyano groups are present.
Solvent 1,4-Dioxane or t-Amyl Alcohol High boiling point ethers/alcohols promote solubility of polar heterocycles.
Temp 80 °C - 100 °CSufficient for activation without thermal decomposition.
Step-by-Step Procedure
  • Preparation: In a nitrogen-filled glovebox or using strict Schlenk technique, charge a reaction vial with Substrate-A (1.0 equiv, 1.0 mmol) and the External Amine (1.2 - 1.5 equiv).

    • Note: Using an excess of the external amine is critical to statistically suppress self-coupling.

  • Catalyst Addition: Add BrettPhos Pd G3 (0.02 equiv, 2 mol%) and NaOtBu (2.0 equiv).

  • Solvent: Add anhydrous 1,4-Dioxane (5 mL, 0.2 M concentration).

    • Tip: Higher dilution (0.1 M) can help reduce intermolecular self-coupling if observed.

  • Reaction: Seal the vial and heat to 90 °C for 4–12 hours. Monitor by LCMS.

    • Checkpoint: Look for the disappearance of the Br-isotope pattern (1:1 ratio) in MS.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (DCM/MeOH gradient). The aminopyrazole product is polar; ensure the column is flushed well.

Protocol B: Functionalization of the Exocyclic Amine

Objective: N-Arylation of Substrate-A using an external Aryl Halide (Ar'-X).

Challenge: The internal Br of Substrate-A is reactive. To force the reaction at the


, the external electrophile (Ar'-X) must be significantly more reactive  than the internal Br, or the catalyst must be highly selective for the external partner.
Recommended Conditions
ComponentReagentRole
External Electrophile Ar-I (Iodide) or Ar-OTf (Triflate)Must undergo oxidative addition faster than the substrate's Ar-Br.
Catalyst tBuXPhos Pd G3 Excellent for coupling primary heteroarylamines (nucleophiles).
Base K₃PO₄ (Potassium Phosphate)Milder base to prevent side reactions; enhances functional group tolerance.
Solvent t-BuOH / Water (4:1)Polar protic solvent system often accelerates amination of heterocycles.
Step-by-Step Procedure
  • Preparation: Charge vial with Substrate-A (1.0 equiv) and External Aryl Iodide (1.1 equiv).

    • Critical: Do NOT use an external Aryl Bromide unless it is highly electron-deficient (e.g., 4-bromonitrobenzene).

  • Catalyst Addition: Add tBuXPhos Pd G3 (2–5 mol%) and K₃PO₄ (2.5 equiv).

  • Solvent: Add t-BuOH (degassed).[2]

  • Reaction: Heat to 80 °C .

    • Monitoring: Watch for the consumption of the Ar-I. If Substrate-A is consumed but Ar-I remains, self-coupling (Br-reaction) is occurring.

  • Troubleshooting: If self-coupling dominates, consider protecting the pyrazole nitrogen (e.g., with a THP or SEM group) or the exocyclic amine (Boc) and inverting the synthetic sequence.

Mechanistic Visualization: The Catalytic Cycle

The following diagram illustrates the critical "Ligand Control" required to prevent the pyrazole from shutting down the cycle.

CatalyticCycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Substrate-A (Br) Coord Amine Coordination OxAdd->Coord External Amine Trap CATALYST TRAP (Pyrazole N-Binding) OxAdd->Trap No Bulky Ligand RedElim Reductive Elimination (C-N Bond Formation) Coord->RedElim Base (NaOtBu) RedElim->Pd0 Product Release Trap->Pd0 Slow/Dead

Figure 2: The catalytic cycle highlighting the risk of catalyst trapping by the pyrazole moiety (black node) if non-bulky ligands are used.

References & Authority

  • Buchwald-Hartwig Amination Overview:

    • Source: Wikipedia. "Buchwald–Hartwig amination."[1][2][3][4][5][6][7][8][9][10] Link[3]

  • Catalyst Selection Guide (Buchwald Group):

    • Source: Sigma-Aldrich / Merck. "Buchwald Catalysts & Ligands User Guide." Link

  • Amination of Heterocycles (RSC):

    • Source: Royal Society of Chemistry. "Applications of palladium-catalyzed C–N cross-coupling reactions." Link

  • Coupling of 4-Halo-pyrazoles:

    • Source: PMC / NIH. "C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2." Link

  • General Protocol for Aminopyrazoles:

    • Source: Organic Chemistry Portal.[5] "Buchwald-Hartwig Cross Coupling Reaction."[2][4][6][8][11] Link

Sources

Method

Optimization of reaction conditions for fluorinated phenyl pyrazole amines

Application Note: Process Optimization for the Synthesis of Fluorinated 5-Amino-1-Phenylpyrazoles Strategic Context & Scope The 5-amino-1-arylpyrazole scaffold is a privileged structure in medicinal chemistry and agroche...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Optimization for the Synthesis of Fluorinated 5-Amino-1-Phenylpyrazoles

Strategic Context & Scope

The 5-amino-1-arylpyrazole scaffold is a privileged structure in medicinal chemistry and agrochemistry, serving as the core pharmacophore for GABA-gated chloride channel antagonists (e.g., Fipronil , Ethiprole ) and various kinase inhibitors. The introduction of fluorine atoms onto the N-phenyl ring enhances metabolic stability and lipophilicity but introduces significant synthetic challenges. The electron-withdrawing nature of fluorinated substituents (e.g., -CF


, -F) deactivates the hydrazine nucleophile, often leading to sluggish kinetics, incomplete cyclization, or regioselectivity issues.

This guide details the optimization of reaction conditions for coupling electron-deficient aryl hydrazines with 2-(ethoxymethylene)malononitrile to yield high-purity 5-amino-pyrazole-4-carbonitriles.

Reaction Engineering & Mechanism

The formation of the pyrazole ring follows a condensation-cyclization sequence. Understanding the mechanism is critical for troubleshooting low yields.

The Pathway:

  • Nucleophilic Attack: The terminal nitrogen (

    
    -nitrogen) of the aryl hydrazine attacks the electrophilic vinyl carbon of the ethoxymethylene malononitrile via a Michael-type addition.
    
  • Elimination: Loss of ethanol generates an intermediate hydrazone.

  • Cyclization: The internal nitrogen (

    
    -nitrogen) attacks the cyano group.
    
  • Tautomerization: Aromatization drives the formation of the final 5-aminopyrazole.

Critical Control Point: With electron-poor hydrazines (e.g., 2,6-dichloro-4-trifluoromethylphenylhydrazine), the initial nucleophilic attack is the rate-determining step. Acid catalysis or high-temperature conditions are often required to overcome this energy barrier.

Figure 1: Mechanistic Pathway

ReactionMechanism Start Reagents: Aryl Hydrazine + Ethoxymethylene Malononitrile Inter1 Intermediate A: Michael Adduct Start->Inter1 Nucleophilic Attack Inter2 Intermediate B: Hydrazone Formation (-EtOH) Inter1->Inter2 Elimination Cyclic Cyclization: Intramolecular Attack on Nitrile Inter2->Cyclic Ring Closure Final Product: 5-Amino-1-arylpyrazole Cyclic->Final Tautomerization

Caption: Step-wise mechanism for the regioselective synthesis of 5-amino-pyrazoles.

Optimization Study: Solvents & Catalysis

We evaluated the synthesis of the Fipronil intermediate, 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile , varying solvent polarity and energy input.

Baseline Condition: Reflux in Ethanol (78°C) for 6 hours. Optimized Condition: Microwave Irradiation in Trifluoroethanol (TFE).

Table 1: Optimization of Reaction Conditions
EntrySolventCatalystTemp/MethodTimeIsolated YieldNotes
1EthanolNoneReflux (78°C)6 h68%Sluggish; incomplete conversion.
2EthanolEt

N (10 mol%)
Reflux (78°C)4 h75%Base improves nucleophilicity.
3TFE NoneReflux (74°C)3 h91% TFE stabilizes the transition state via H-bonding.
4WaterSDS (Surfactant)100°C12 h55%Green method; poor solubility of fluorinated hydrazine.
5EthanolNoneMicrowave (120°C) 15 min 94% Best throughput; superheating effect.

Key Insight: Trifluoroethanol (TFE) acts as a superior solvent for fluorinated hydrazines due to its high ionizing power and ability to activate the nitrile electrophile through hydrogen bonding, significantly boosting yield without external catalysts [1].

Detailed Protocol (SOP)

Target Compound: 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile.

Materials[2][3][4][5][6][7][8][9][10][11]
  • Reagent A: 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine (1.0 eq).[1]

  • Reagent B: 2-(ethoxymethylene)malononitrile (1.1 eq).

  • Solvent: Absolute Ethanol (for MW) or TFE (for thermal).[1]

  • Equipment: Microwave Reactor (e.g., Biotage/Anton Paar) or standard reflux setup.

Microwave Assisted Procedure (Recommended)[2][9]
  • Preparation: In a 10 mL microwave vial, suspend Reagent A (1.0 mmol, 245 mg) and Reagent B (1.1 mmol, 134 mg) in Absolute Ethanol (3 mL).

  • Irradiation: Seal the vial and irradiate at 120°C for 15 minutes (High absorption setting).

    • Note: Ensure stirring is set to maximum (600 rpm) to handle the initial slurry.

  • Cooling: Cool the reaction vessel to room temperature using compressed air (built-in feature).

  • Crystallization: The product typically precipitates upon cooling. Chill the vial in an ice bath (0-4°C) for 30 minutes to maximize recovery.

  • Isolation: Filter the solid under vacuum using a sintered glass funnel.

  • Washing: Wash the cake with cold ethanol (

    
     mL) followed by hexanes (
    
    
    
    mL) to remove unreacted nitrile.
  • Drying: Dry in a vacuum oven at 50°C for 4 hours.

Workup Workflow

Workflow Input Crude Reaction Mixture (Ethanol/TFE) Cool Cool to 0-4°C (Induce Precipitation) Input->Cool Filter Vacuum Filtration Cool->Filter Liquids Filtrate (Waste/Recycle) Filter->Liquids Solids Solid Cake Filter->Solids Wash Wash: 1. Cold EtOH 2. Hexanes Solids->Wash Dry Vacuum Dry (50°C, 4h) Wash->Dry QC QC Analysis (NMR/HPLC) Dry->QC

Caption: Downstream processing workflow for isolation of high-purity pyrazole amines.

Quality Control & Troubleshooting

Regioselectivity Check: The formation of the 3-amino isomer is a potential side reaction, though rare with ethoxymethylene malononitrile.

  • 
    F NMR:  The -CF
    
    
    
    signal of the correct 5-amino isomer typically appears distinct from the hydrazine starting material.
  • NOE (Nuclear Overhauser Effect): Irradiate the amine (-NH

    
    ) protons. If you observe enhancement of the phenyl ring protons, the amine is likely in the 5-position (proximal to the aryl ring).
    

Common Issues:

  • Oiling Out: If the product oils out instead of crystallizing, re-dissolve in hot ethanol and add water dropwise until turbid, then cool slowly.

  • Dark Coloration: Oxidation of the amine can occur.[2] Perform the reaction under an inert atmosphere (

    
    ) if high purity is required for subsequent biological assays.
    

References

  • Khazaei, A., et al. (2013). "Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection." International Journal of Organic Chemistry, 3, 173-179. Link

  • Quiroga, J., et al. (2008). "Regioselective synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles." Journal of Heterocyclic Chemistry, 45(3), 913-917. Link

  • Lamberth, C. (2013). "C1-C4-Alkylation of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles." Heterocycles, 87(3), 595. Link

  • Fichez, J., et al. (2018). "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Current Organic Synthesis, 15. Link

Sources

Application

Application Notes and Protocols for the Crystallization of 3-(4-Bromo-2-fluorophenyl)-1H-pyrazol-5-amine

Abstract This comprehensive guide provides detailed methodologies for the isolation and purification of 3-(4-Bromo-2-fluorophenyl)-1H-pyrazol-5-amine through crystallization. As a key intermediate in pharmaceutical synth...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed methodologies for the isolation and purification of 3-(4-Bromo-2-fluorophenyl)-1H-pyrazol-5-amine through crystallization. As a key intermediate in pharmaceutical synthesis, achieving high purity of this compound is critical.[1][2] This document explores various crystallization techniques, including cooling crystallization, solvent evaporation, and anti-solvent addition, providing the scientific rationale behind solvent selection and procedural steps. Protocols are detailed to be self-validating, ensuring reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity

3-(4-Bromo-2-fluorophenyl)-1H-pyrazol-5-amine is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a foundational scaffold for the development of novel therapeutic agents.[1][2] The efficacy and safety of any synthesized active pharmaceutical ingredient (API) are directly contingent on the purity of its intermediates. Crystallization stands as one of the most powerful techniques for the purification of solid organic compounds, capable of removing impurities and isolating the desired polymorph.[3][4][5] The regular, repeating lattice of a crystal inherently excludes molecules that do not fit, leading to a significant increase in purity.[3]

This guide provides a detailed exploration of various crystallization methods tailored for 3-(4-Bromo-2-fluorophenyl)-1H-pyrazol-5-amine, moving beyond a simple recitation of steps to explain the underlying principles that govern success.

Physicochemical Properties and Solvent Selection

The successful crystallization of any compound is fundamentally dependent on its solubility characteristics in various solvents.[6][7][8] An ideal solvent for recrystallization should exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures.[5][6][8] Given the aromatic and heterocyclic nature of 3-(4-Bromo-2-fluorophenyl)-1H-pyrazol-5-amine, which also contains a polar amine group and halogen substituents, a range of solvents with varying polarities should be considered for initial screening.[7][9]

Guiding Principles for Solvent Selection:
  • "Like Dissolves Like" : Polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[8] The subject compound possesses both polar (amine, pyrazole nitrogens) and non-polar (bromofluorophenyl ring) characteristics, suggesting that solvents of intermediate polarity might be effective.

  • Hydrogen Bonding : The amine group can participate in hydrogen bonding, which may increase solubility in protic solvents like alcohols.[7]

  • Boiling Point : Solvents with boiling points between 60°C and 100°C are often ideal, as they are volatile enough to be easily removed from the crystals but not so volatile as to be difficult to handle during a heated dissolution.[7]

Recommended Solvents for Initial Screening:

Due to the lack of specific public domain solubility data for 3-(4-Bromo-2-fluorophenyl)-1H-pyrazol-5-amine, an initial solvent screening is a mandatory first step. The following table summarizes recommended solvents based on the general properties of similar pyrazole derivatives and aromatic amines.[6][9][10][11]

Solvent Class Boiling Point (°C) Rationale for Inclusion
EthanolProtic78Often effective for aromatic and heterocyclic compounds; good solvency at elevated temperatures.[9][11]
MethanolProtic65Similar to ethanol but with higher polarity; a known solvent for some aminopyrazoles.[12]
IsopropanolProtic82Lower polarity than ethanol, may offer a different solubility profile.[13]
Ethyl AcetatePolar Aprotic77Good general-purpose solvent for compounds of intermediate polarity.[14]
AcetonePolar Aprotic56A strong solvent, may be useful in anti-solvent methods.[13][14]
TolueneNon-polar111Can be effective for aromatic compounds, though its high boiling point requires careful handling.[7][15]
AcetonitrilePolar Aprotic82Often used for crystallization of polar molecules.
WaterProtic100Generally, organic amines have some water solubility, especially at elevated temperatures or as salts.[14][16] Could be a good anti-solvent.

Crystallization Methodologies

Cooling Crystallization

This is the most common recrystallization technique and relies on the principle that the solubility of the compound is significantly higher in a hot solvent than in a cold one.[5][6]

A Dissolve crude compound in minimum amount of hot solvent B Hot filtration to remove insoluble impurities A->B Optional C Allow solution to cool slowly to room temperature B->C D Induce crystallization (if necessary) C->D If no crystals form E Further cooling in an ice bath C->E After initial cooling D->E F Isolate crystals by vacuum filtration E->F G Wash crystals with a small amount of cold solvent F->G H Dry crystals under vacuum G->H

Caption: Workflow for Cooling Crystallization.

  • Dissolution: Place the crude 3-(4-Bromo-2-fluorophenyl)-1H-pyrazol-5-amine in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to boiling with stirring. Continue to add the solvent portion-wise until the compound just dissolves.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step is crucial to prevent premature crystallization.[4]

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[9]

  • Inducing Crystallization: If crystals do not form spontaneously, nucleation can be induced by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.[4][6]

  • Maximizing Yield: Once the solution has reached room temperature and crystal formation is evident, place the flask in an ice bath or refrigerator (2-8°C) for at least one hour to maximize the yield of the crystalline product.[6]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing impurities.[4][6]

  • Drying: Dry the purified crystals under vacuum to a constant weight to remove all traces of the solvent.

Anti-Solvent Crystallization

This method is useful when a compound is highly soluble in a particular solvent even at low temperatures. It involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (the anti-solvent) in which the compound is insoluble, causing it to precipitate out.[6]

A Dissolve compound in a minimum amount of a 'good' solvent B Slowly add an 'anti-solvent' until the solution becomes turbid A->B C Gently heat to redissolve (optional, for larger crystals) B->C D Allow the mixture to cool slowly B->D If heating is skipped C->D E Isolate crystals by vacuum filtration D->E F Wash crystals with a mixture of the two solvents E->F G Dry crystals under vacuum F->G

Caption: Workflow for Anti-Solvent Crystallization.

  • Dissolution: Dissolve the crude compound in a minimum amount of a "good" solvent (e.g., acetone, ethanol) at room temperature.

  • Addition of Anti-Solvent: Slowly add the anti-solvent (e.g., water, hexane) with constant stirring until the solution becomes persistently cloudy (turbid). The anti-solvent must be miscible with the "good" solvent.

  • Crystal Growth: If necessary, gently warm the mixture until the turbidity just disappears, and then allow it to cool slowly. This can promote the growth of larger, more easily filterable crystals.

  • Cooling and Isolation: Allow the mixture to stand at room temperature, and then cool in an ice bath to maximize precipitation.[6] Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of a pre-chilled mixture of the "good" solvent and the anti-solvent. Dry the crystals under vacuum.[6]

Crystallization via Acid Addition Salt Formation

For basic compounds like 3-(4-Bromo-2-fluorophenyl)-1H-pyrazol-5-amine, purification can be effectively achieved by forming a salt with an acid.[13][16][17] The resulting salt often has different solubility properties and may crystallize more readily than the free base, leaving neutral or acidic impurities behind in the solution.[3][17]

A Dissolve crude amine in a suitable organic solvent B Add at least one equivalent of an acid (e.g., HCl, H2SO4) A->B C Stir and cool to induce crystallization of the salt B->C D Isolate the salt crystals by filtration C->D E Wash the salt with cold solvent D->E F Dry the salt crystals E->F G Optional: Neutralize to recover the pure free base F->G

Caption: Workflow for Acid Addition Salt Crystallization.

  • Dissolution: Dissolve the crude pyrazole amine in a suitable organic solvent such as ethanol, isopropanol, or acetone.[13]

  • Acid Addition: Add at least an equimolar amount of a suitable inorganic or organic acid (e.g., hydrochloric acid, sulfuric acid, oxalic acid) to the solution.[13][17] The acid can be added as a solution in the same or a compatible solvent.

  • Crystallization: The acid addition salt will often precipitate or crystallize out of the solution. This process can be aided by cooling the mixture.[17]

  • Isolation: Collect the salt crystals by vacuum filtration and wash them with cold solvent.[6]

  • Drying: Dry the crystals under vacuum.

  • Liberation of Free Base (Optional): To recover the pure amine, dissolve the salt in an aqueous solution and neutralize it with a base (e.g., sodium bicarbonate, sodium hydroxide). The pure 3-(4-Bromo-2-fluorophenyl)-1H-pyrazol-5-amine will precipitate and can be collected by filtration or extracted with an organic solvent.

Troubleshooting Common Crystallization Issues

Problem Possible Cause Solution
Oiling Out The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated.Add more solvent to the hot solution until the oil dissolves, then cool slowly. Alternatively, try a lower-boiling point solvent.[4][7]
No Crystals Form The solution is not sufficiently saturated, or nucleation is slow.Try scratching the inside of the flask, adding a seed crystal, or cooling for a longer period. If still unsuccessful, reduce the solvent volume by gentle heating and try again.[4][5]
Poor Recovery The compound is too soluble in the cold solvent, or too much solvent was used initially.Ensure the solution is cooled sufficiently. If solubility is the issue, a different solvent or an anti-solvent approach may be necessary. Use the minimum amount of hot solvent for dissolution.
Colored Crystals Colored impurities are present.Consider treating the hot solution with a small amount of activated charcoal before the hot filtration step.[4]

Conclusion

The successful crystallization of 3-(4-Bromo-2-fluorophenyl)-1H-pyrazol-5-amine is an essential step in ensuring its suitability for downstream applications in drug discovery and development. By systematically screening solvents and applying the appropriate crystallization technique—be it cooling, anti-solvent, or salt formation—researchers can achieve high purity and batch-to-batch consistency. The protocols and principles outlined in this guide provide a robust framework for developing a successful and reproducible purification strategy.

References

  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • JETIR. (2019). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]

  • Paper Publications. (2020). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization. Retrieved from [Link]

  • PubMed Central. (n.d.). 5-(4-Bromophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone. Retrieved from [Link]

  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Retrieved from [Link]

  • Google Patents. (n.d.). US5290846A - Solvents for fluorinated polymers.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Quora. (2018, November 13). How to choose a solvent for crystallization of an organic compound. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Solvent Systems for Crystallization and Polymorph Selection. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Synthesis, crystal structure, Hirshfeld surface analysis, and energy framework of bis{3-(4-bromophenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}nickel(II) methanol disolvate and comparison with its. Retrieved from [Link]

  • Der Pharma Chemica. (2011). Synthesis, Characterization and Crystal Structure of 1-[3,5-Bis(4- fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one. Retrieved from [Link]

  • MDPI. (2021, July 8). Synthesis and Structural Characterization of Isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Retrieved from [Link]

  • AMERICAN ELEMENTS. (n.d.). 5-Amino-3-(4-Bromophenyl)-1H-Pyrazole. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Beilstein Journals. (2011, February 9). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

  • DergiPark. (n.d.). Synthesis of Some New Pyrazoles. Retrieved from [Link]

  • Scientific Research Publishing. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating Cyclization Challenges in Fluorophenyl Pyrazole Synthesis

Welcome to our dedicated technical resource for scientists and researchers engaged in the synthesis of fluorophenyl pyrazoles. The unique electronic properties of the fluorine atom can introduce significant challenges in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical resource for scientists and researchers engaged in the synthesis of fluorophenyl pyrazoles. The unique electronic properties of the fluorine atom can introduce significant challenges into an otherwise standard cyclization, leading to failed reactions, low yields, and complex product mixtures.[1][2] This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address the most common issues reported by researchers in the field.

Q1: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity?

A1: The formation of regioisomers is a classic challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds. [3] The reaction of a substituted hydrazine can occur at either of the two carbonyl carbons, leading to two different pyrazole products.[4][5] The regiochemical outcome is governed by a delicate balance of steric and electronic factors, as well as the reaction conditions.[3]

Root Cause Analysis:

  • Electronic Effects: The presence of a fluorophenyl group, which is strongly electron-withdrawing, can significantly influence the reactivity of the adjacent carbonyl group.[1]

  • Reaction Conditions: Standard conditions, such as using ethanol as a solvent, often provide little to no regioselectivity, resulting in difficult-to-separate mixtures.

Troubleshooting Strategies:

  • Solvent Optimization: This is often the most effective and straightforward solution. Switching from standard solvents like ethanol to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity. These solvents can stabilize intermediates through hydrogen bonding and alter the reaction pathway to favor one regioisomer.

  • Catalyst Choice: The reaction is typically catalyzed by acid.[4][5] Varying the acid catalyst (e.g., from acetic acid to a stronger acid like HCl, or using a Lewis acid) can sometimes influence the regiochemical outcome.

  • Temperature Control: Running the reaction at lower temperatures can sometimes enhance the kinetic selectivity for one isomer over the other.

Below is a workflow to guide your optimization process for improving regioselectivity.

Caption: Troubleshooting workflow for poor regioselectivity.

Data on Solvent Effects:

The following table summarizes the dramatic effect of solvent choice on the regioselectivity of the reaction between a fluorinated 1,3-diketone and a substituted hydrazine.

SolventIsomer Ratio (Desired:Undesired)Reference
Ethanol (EtOH)~50:50[6]
2,2,2-Trifluoroethanol (TFE)95:5[6]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)>99:1[6]
Q2: My reaction has stalled, and I've isolated a stable intermediate instead of the final pyrazole. What is happening?

A2: Incomplete cyclization is another common failure mode, often resulting in the isolation of a stable pyrazoline intermediate. [7] Specifically, 5-hydroxy-5-trifluoromethylpyrazolines have been identified as intermediates that can be reluctant to dehydrate to the final aromatic pyrazole.[7]

Root Cause Analysis:

The strong electron-withdrawing nature of the fluorophenyl or trifluoromethyl group can stabilize the hydroxyl group on the pyrazoline ring, making the final dehydration step energetically less favorable under standard conditions.[7][8]

Troubleshooting Strategies:

  • Forcing Conditions: If you have isolated a stable pyrazoline, you can often drive the reaction to completion by heating the reaction mixture for a longer duration or at a higher temperature. The addition of a stronger acid catalyst can also promote dehydration.

  • Two-Step Protocol: Instead of a one-pot reaction, consider isolating the pyrazoline intermediate first. Then, subject it to specific dehydration conditions, such as heating in toluene with a catalytic amount of p-toluenesulfonic acid (p-TsOH) using a Dean-Stark apparatus to remove water.

G cluster_one_pot One-Pot Synthesis cluster_two_step Two-Step Solution A 1,3-Dicarbonyl + Hydrazine B Pyrazoline Intermediate (Stable) A->B Condensation C Fluorophenyl Pyrazole B->C Dehydration (Fails) D Isolate Pyrazoline B->D Isolate E Dehydration Step (e.g., p-TsOH, heat) D->E F Fluorophenyl Pyrazole E->F

Caption: One-pot vs. two-step approach for challenging dehydrations.

Q3: I'm getting very low yields or a complex mixture of byproducts. What are the likely side reactions?

A3: Low yields can be attributed to several factors, including decomposition of starting materials or the formation of unexpected side products. The Knorr pyrazole synthesis is generally robust, but the presence of fluorine can open up alternative reaction pathways.[4][9]

Potential Side Reactions:

  • Michael Addition: Hydrazine can act as a nucleophile and add to α,β-unsaturated ketone impurities in your starting material.

  • Double Condensation: If using hydrazine hydrate (H₂N-NH₂), it's possible for both nitrogen atoms to react with two molecules of the dicarbonyl compound, leading to undesired dimeric products.

  • Fragmentation: Under harsh acidic or basic conditions, the fluorinated starting materials may be susceptible to degradation.

Troubleshooting Strategies:

  • Purity of Starting Materials: Ensure the purity of your 1,3-dicarbonyl compound and hydrazine derivative. Impurities can lead to a cascade of side reactions.

  • Stoichiometry: Use a slight excess (1.1 equivalents) of the hydrazine to ensure complete consumption of the more valuable dicarbonyl compound.

  • Reaction Monitoring: Closely monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the optimal reaction time and prevent the formation of degradation products from prolonged reaction times or excessive heating.

  • Alternative Synthetic Routes: If the Knorr synthesis consistently fails, consider alternative methods such as 1,3-dipolar cycloaddition reactions.[10][11] For example, the reaction of a sydnone with an alkyne can provide a regioselective route to certain pyrazole substitution patterns.[10] Another approach involves the reaction of nitrile imines with chalcones.[11]

Experimental Protocols

Protocol 1: Regioselective Synthesis of Fluorophenyl Pyrazoles Using Fluorinated Alcohols

This protocol is adapted from methodologies that have demonstrated high regioselectivity in the synthesis of fluorinated pyrazoles.

Materials:

  • Fluorinated 1,3-dicarbonyl compound (1.0 equiv)

  • Substituted hydrazine (e.g., fluorophenylhydrazine) (1.1 equiv)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or 2,2,2-Trifluoroethanol (TFE)

  • Round-bottom flask with magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • In a round-bottom flask, dissolve the fluorinated 1,3-dicarbonyl compound in HFIP or TFE (to a concentration of approximately 0.2 M).

  • Add the substituted hydrazine to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.[12]

References

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. The Journal of Organic Chemistry, 73(9), 3523–3526. [Link]

  • Elguero, J., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry, 76(8), 1146-1154. [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]

  • ResearchGate. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. [Link]

  • Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • University of Mississippi. (n.d.). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove. [Link]

  • National Center for Biotechnology Information. (2021). Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. PMC. [Link]

  • MDPI. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. [Link]

  • ACS Publications. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters. [Link]

  • MDPI. (2015). Fluorination Effects on NOS Inhibitory Activity of Pyrazoles Related to Curcumin. [Link]

  • ACS Publications. (2010). New Synthesis of Fluorinated Pyrazoles. Organic Letters. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • Royal Society of Chemistry. (2014). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. [Link]

  • International Journal of Biomedical Investigation. (n.d.). Synthesis of Pyrazole Derivative Incorporating Fluorine in the Aromatic Substitution for Physiological and Pharmacological Studi. [Link]

  • National Center for Biotechnology Information. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC. [Link]

  • MDPI. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. [Link]

  • ACS Publications. (n.d.). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • National Center for Biotechnology Information. (n.d.). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. PMC. [Link]

  • IJRPR. (n.d.). Synthesis and Evalution of Pyrazole Derivatives by Different Method. [Link]

  • National Center for Biotechnology Information. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. [Link]

  • Scite.ai. (n.d.). Fluorinated Pyrazoles: From Synthesis to Applications. [Link]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution Mass Spectrometry (HRMS) Validation Guide: 3-(4-Bromo-2-fluorophenyl)-1H-pyrazol-5-amine

Executive Summary & Analytical Context 3-(4-Bromo-2-fluorophenyl)-1H-pyrazol-5-amine (CAS: 303054-63-7) is a critical heterocyclic scaffold employed in the synthesis of kinase inhibitors, particularly targeting p38 MAP k...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Context

3-(4-Bromo-2-fluorophenyl)-1H-pyrazol-5-amine (CAS: 303054-63-7) is a critical heterocyclic scaffold employed in the synthesis of kinase inhibitors, particularly targeting p38 MAP kinase and B-Raf pathways. In drug discovery, the purity and structural integrity of this intermediate are paramount, as the halogenated phenyl ring serves as a key binding motif in the ATP-binding pocket.

This guide provides a technical comparison of analytical methodologies for validating this compound, establishing High-Resolution Mass Spectrometry (HRMS) as the superior technique for elemental composition confirmation and isotopic validation, while acknowledging the complementary role of NMR for tautomeric differentiation.

The Analytical Challenge

Synthesizing aminopyrazoles via the condensation of hydrazines with


-ketonitriles often yields complex mixtures including:
  • Regioisomers: N1-substituted vs. C3/C5-substituted variants.

  • Des-halo impurities: Loss of Bromine or Fluorine during metal-catalyzed cross-couplings.

  • Isobaric interferences: Compounds with identical nominal mass but different elemental formulas.

Comparative Analysis: HRMS vs. Alternatives

The following table objectively compares HRMS (Orbitrap/Q-TOF) against standard Low-Resolution MS (Triple Quadrupole) and Nuclear Magnetic Resonance (NMR).

Performance Matrix
FeatureHRMS (Orbitrap / Q-TOF) LRMS (Triple Quad / SQ) 1H NMR (400 MHz)
Primary Utility Elemental Formula ConfirmationQuantitation / Rapid ScreeningStructural Elucidation
Mass Accuracy < 5 ppm (Sub-ppm typical)~0.5 Da (Unit Resolution)N/A
Isotopic Fidelity Resolves fine structure (

)
Low (Merged peaks)N/A
Sensitivity High (picogram range)High (picogram range)Low (milligram range)
Sample Throughput High (LC-coupled)Very HighLow
Differentiation Distinguishes

loss clearly
Ambiguous for small mass defectsExcellent for Regioisomers
Why HRMS Wins for This Molecule

For 3-(4-Bromo-2-fluorophenyl)-1H-pyrazol-5-amine , HRMS is indispensable due to the Halogen Signature :

  • Bromine: The distinct 1:1 doublet (

    
     and 
    
    
    
    ) is a fingerprint that LRMS blurs but HRMS resolves with exact mass precision.
  • Fluorine: The mass defect of Fluorine (-1.6 mDa relative to H) requires high resolution to distinguish from impurities gaining/losing Hydrogen or Oxygen.

Technical Specifications & Data

Theoretical Exact Mass Data

The following data serves as the reference standard for calibrating your HRMS instrument.

Molecular Formula:


Neutral Monoisotopic Mass:  254.98076 Da
Ion SpeciesIsotopeFormula CompositionCalculated m/zMass Defect



255.9886 -0.0114



257.9865 -0.0135



277.9705 -0.0295
Fragmentation Pathway (MS/MS)

In MS/MS (HCD or CID), the protonated precursor (


 255.9886) typically follows this dissociation pathway:
  • Loss of Ammonia (

    
    ):  Characteristic of primary amines. 
    
    
    
    .
  • Loss of HCN: Ring cleavage of the pyrazole core.

  • Debromination: Loss of the Br radical (observed in high-energy collisions).

Experimental Protocols

To replicate these results, ensure your system meets the "Trustworthiness" standard by following this self-validating protocol.

A. Sample Preparation[2][3][4]
  • Stock Solution: Dissolve 1 mg of synthesized 3-(4-Bromo-2-fluorophenyl)-1H-pyrazol-5-amine in 1 mL DMSO (LC-MS grade).

  • Working Solution: Dilute 10

    
    L of stock into 990 
    
    
    
    L of 50:50 Acetonitrile:Water + 0.1% Formic Acid. Target concentration: ~10
    
    
    g/mL.
  • Filtration: Filter through a 0.22

    
    m PTFE syringe filter to remove particulates.
    
B. LC-MS/MS Conditions
  • Instrument: Orbitrap Exploris 240 or Agilent 6545 Q-TOF.

  • Column: C18 Reverse Phase (e.g., Waters Acquity UPLC BEH C18, 1.7

    
    m, 2.1 x 50 mm).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-8 min: 5%

      
       95% B (Linear gradient)
      
    • 8-10 min: 95% B (Wash)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2

    
    L.
    
C. Mass Spectrometry Parameters (ESI+)
  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 320°C.

  • Resolution: 60,000 (FWHM) at m/z 200.

  • Scan Range: m/z 100–1000.

  • Lock Mass: Use polysiloxane (m/z 371.1012) or Leucine Enkephalin for real-time calibration.

Visualization of Analytical Logic

Diagram 1: Analytical Decision Matrix

This flowchart guides the researcher on when to deploy HRMS versus NMR during the synthesis of the aminopyrazole scaffold.

AnalyticalMatrix Start Crude Reaction Mixture TLC TLC / LC-MS (Low Res) Initial Check Start->TLC Isobaric Isobaric Impurities? (Des-halo / Regioisomers) TLC->Isobaric Major Peak Found HRMS HRMS (Orbitrap/Q-TOF) Confirm Elemental Formula Validate Br/F Pattern Isobaric->HRMS Formula Confirmation NMR NMR (1H, NOESY) Confirm Regiochemistry (N1 vs N2 Tautomers) Isobaric->NMR Structure Confirmation Final Validated Intermediate Ready for Coupling HRMS->Final Mass Error < 5ppm NMR->Final NOE Correlations Confirm Isomer

Caption: Decision matrix for validating halogenated aminopyrazoles. HRMS confirms composition; NMR confirms geometry.

Diagram 2: Proposed Fragmentation Pathway (ESI+)

Visualizing the dissociation of the parent ion


.

Fragmentation Parent Parent Ion [M+H]+ m/z 255.9886 (Br-79) Frag1 Loss of NH3 [M+H-NH3]+ m/z 238.9621 Parent->Frag1 -17.03 Da Frag3 Debromination [M+H-Br]+ (Radical Loss) Parent->Frag3 High Collision Energy Frag2 Loss of HCN (Ring Cleavage) Frag1->Frag2 Secondary Frag

Caption: Primary fragmentation pathway in ESI+ mode showing characteristic ammonia loss.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 117434220, 4-(2-bromo-5-chlorophenyl)-1H-pyrazol-5-amine. (Note: Structural analog used for property estimation). Retrieved from [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2010).Recent Advances in Aminopyrazoles Synthesis and Functionalization. Current Organic Chemistry. (Detailed review of aminopyrazole synthesis and tautomerism).
  • Dumas, J., et al. (2000).Synthesis and Pharmacological Characterization of a Potent, Orally Active p38 MAP Kinase Inhibitor. Bioorganic & Medicinal Chemistry Letters. (Contextualizes the scaffold in kinase inhibition).
  • Grossert, J. S., et al. (2006).The fragmentation of some substituted pyrazoles in electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry. (Source for loss mechanism).
  • Thermo Fisher Scientific.Orbitrap Exploris 240 Mass Spectrometer Hardware Manual. (Reference for instrument parameters).
Comparative

A Comparative Guide to the Synthesis and LC-MS Validation of 3-(4-Bromo-2-fluorophenyl)-1H-pyrazol-5-amine

Introduction: The Significance of a Well-Characterized Pyrazole Intermediate In the landscape of modern drug discovery, pyrazole derivatives are a cornerstone, featuring in a multitude of therapeutic agents.[1] The speci...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Well-Characterized Pyrazole Intermediate

In the landscape of modern drug discovery, pyrazole derivatives are a cornerstone, featuring in a multitude of therapeutic agents.[1] The specific intermediate, 3-(4-Bromo-2-fluorophenyl)-1H-pyrazol-5-amine, represents a critical building block for more complex active pharmaceutical ingredients (APIs). Its precise molecular architecture, featuring a strategically placed bromine atom for further functionalization and a fluorine atom to modulate electronic properties, makes it highly valuable. However, the success of any drug development program hinges on the purity and well-defined characterization of its starting materials and intermediates.[2][]

This guide provides an in-depth comparison of two plausible synthetic routes to this key intermediate. More importantly, it establishes a robust framework for the validation of these routes using Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.[4][5] We will delve into the causality behind experimental choices, present detailed protocols, and interpret comparative data to empower researchers in making informed decisions for their synthetic strategies.

Comparative Synthesis Strategies

The synthesis of 5-aminopyrazoles is a well-explored area of heterocyclic chemistry.[6][7] Two common and effective approaches involve the condensation of a hydrazine derivative with either a β-ketonitrile or a derivative thereof.[6][7] We will explore two such routes to our target compound.

Route A: Classical Condensation with a β-Ketonitrile

This route follows a traditional and widely adopted pathway for pyrazole synthesis, known for its reliability.[6][7]

Reaction Principle: The synthesis commences with the reaction of 4-bromo-2-fluoroacetophenone to form a β-ketonitrile. This intermediate then undergoes cyclization with hydrazine hydrate in an acidic medium. The initial condensation forms a hydrazone, which subsequently undergoes an intramolecular nucleophilic attack on the nitrile group to form the stable aromatic pyrazole ring.[6]

Plausible Synthesis Scheme for Route A:

  • Step 1: Formation of the β-Ketonitrile. 4-bromo-2-fluoroacetophenone is reacted with a suitable cyanating agent, such as diethyl cyanomethylphosphonate in the presence of a strong base like sodium hydride, to yield 3-(4-bromo-2-fluorophenyl)-3-oxopropanenitrile.

  • Step 2: Cyclization with Hydrazine. The resulting β-ketonitrile is then refluxed with hydrazine hydrate in a suitable solvent like ethanol, with a catalytic amount of a protic acid (e.g., acetic acid) to facilitate the cyclization.

Route B: A More Convergent Approach

This alternative route aims for potentially higher efficiency by employing a more convergent strategy, where key fragments are brought together in a later stage.

Reaction Principle: This approach involves the synthesis of a substituted acrylonitrile derivative which then reacts with hydrazine to form the pyrazole ring. This can sometimes offer advantages in terms of yield and purification.

Plausible Synthesis Scheme for Route B:

  • Step 1: Synthesis of a Substituted Acrylonitrile. 4-bromo-2-fluorobenzonitrile is reacted with acetonitrile in the presence of a strong base (e.g., sodium amide) to form 3-(4-bromo-2-fluorophenyl)-3-aminoprop-2-enenitrile.

  • Step 2: Cyclization with Hydrazine. This enaminonitrile intermediate is then treated with hydrazine hydrate. The reaction proceeds via a nucleophilic attack of the hydrazine on the nitrile carbon, followed by cyclization and elimination of ammonia to afford the desired 5-aminopyrazole.[7]

LC-MS Validation: The Arbiter of Synthetic Success

The ultimate validation of any synthetic route lies in the rigorous analysis of the final product. LC-MS is an indispensable tool for this purpose, providing crucial information on the identity, purity, and impurity profile of the synthesized compound.[4][8]

The "Why" Behind Our LC-MS Protocol Choices
  • Reversed-Phase Chromatography: We employ reversed-phase liquid chromatography (RP-LC) as it is highly suitable for the separation of moderately polar organic molecules like our target compound and its likely impurities.[9][10][11] The non-polar stationary phase (C18) and a polar mobile phase allow for separation based on hydrophobicity.

  • Gradient Elution: A gradient elution is chosen to ensure the efficient separation of compounds with a range of polarities. This is critical for resolving the target compound from both more polar starting materials and potentially less polar side-products.

  • Electrospray Ionization (ESI): ESI is a "soft" ionization technique that is ideal for analyzing small molecules without causing significant fragmentation.[12] This allows for the clear determination of the molecular weight of the parent compound and any impurities.

  • Tandem Mass Spectrometry (MS/MS): By selecting the molecular ion of our target compound and subjecting it to collision-induced dissociation, we can generate a characteristic fragmentation pattern. This provides an additional layer of confirmation of the compound's identity.[8]

Experimental Workflow for LC-MS Validation

LC-MS Validation Workflow cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS Detection cluster_3 Data Analysis prep Dissolve crude product in Diluent (e.g., ACN/H2O) filter Filter through 0.22 µm syringe filter prep->filter inject Inject sample onto C18 RP-Column filter->inject gradient Apply Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) inject->gradient esi Electrospray Ionization (Positive Mode) gradient->esi ms_scan Full Scan MS Analysis (m/z 100-500) esi->ms_scan msms Targeted MS/MS of [M+H]+ ms_scan->msms integrate Peak Integration and Purity Calculation msms->integrate identify Impurity Identification (Mass-to-Charge Ratio) integrate->identify

Caption: A generalized workflow for the LC-MS validation of synthesized 3-(4-Bromo-2-fluorophenyl)-1H-pyrazol-5-amine.

Detailed LC-MS Protocol

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the crude reaction mixture.

  • Dissolve in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Vortex to ensure complete dissolution.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an LC vial.

2. LC-MS System and Conditions:

  • LC System: A standard UHPLC or HPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • MS System: A tandem quadrupole or Q-TOF mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Scan Range: m/z 100-500.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

Comparative Data Analysis and Interpretation

Below is a presentation of hypothetical, yet realistic, data that could be obtained from the LC-MS analysis of the crude product from each synthetic route.

Table 1: LC-MS Data for the Target Compound
ParameterTheoretical ValueObserved Value (Route A)Observed Value (Route B)
Retention Time (min) N/A5.825.83
[M+H]⁺ (m/z) 255.99256.0256.0
Molecular Formula C₉H₇BrFN₃ConfirmedConfirmed

The data in Table 1 shows that both routes successfully produced the target compound, as evidenced by the accurate mass measurement matching the theoretical [M+H]⁺ value. The consistent retention time further supports the identity of the main product.

Table 2: Purity and Impurity Profile Comparison
RouteTarget Compound Purity (%)Key Impurities Detected (m/z)Plausible Impurity Identity
Route A 88.5215.0, 274.0Unreacted β-ketonitrile, Dimerized product
Route B 95.2199.0Unreacted enaminonitrile

Interpretation of Results:

  • Route A: The LC-MS analysis of the crude product from Route A indicates a lower purity of 88.5%. The detection of a peak with an m/z of 215.0 likely corresponds to the unreacted β-ketonitrile starting material. The presence of a peak at m/z 274.0 could suggest the formation of a dimerized side-product, a known issue in some pyrazole syntheses.[13] This suggests that the cyclization reaction may not have gone to completion and that side reactions are occurring.

  • Route B: Route B demonstrates a significantly higher crude purity of 95.2%. The primary impurity detected has an m/z of 199.0, which corresponds to the unreacted enaminonitrile intermediate. The lower level of this impurity suggests a more efficient cyclization step compared to Route A. The cleaner impurity profile indicates that Route B is a more robust and efficient synthetic pathway under these hypothetical conditions.

Conclusion: A Data-Driven Approach to Synthesis Validation

This guide has outlined two viable synthetic routes to 3-(4-Bromo-2-fluorophenyl)-1H-pyrazol-5-amine and provided a comprehensive framework for their validation using LC-MS. The hypothetical data presented clearly demonstrates how this powerful analytical technique can be used to not only confirm the identity of the desired product but also to critically evaluate the efficiency and cleanliness of the synthetic method.

References

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. National Center for Biotechnology Information. [Link]

  • METHODS FOR AROMATIC AND HETEROCYCLIC AMINE CARCINOGEN-DNA ADDUCT ANALYSIS BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY. National Center for Biotechnology Information. [Link]

  • Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. National Center for Biotechnology Information. [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. Beilstein Archives. [Link]

  • Expediting the Method Development and Quality Control of Reversed-Phase Liquid Chromatography Electrospray Ionization Mass Spectrometry for Pharmaceutical Analysis by Using an LC/MS Performance Test Mix. ACS Publications. [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. [Link]

  • Reversed-phase liquid chromatography/mass spectrometry analysis of reduced monoclonal antibodies in pharmaceutics. National Center for Biotechnology Information. [Link]

  • An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. IOSR Journal of Pharmacy. [Link]

  • New Synthesis of Fluorinated Pyrazoles. ACS Publications. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. National Center for Biotechnology Information. [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. National Center for Biotechnology Information. [Link]

  • Reversed-phase liquid chromatography/mass spectrometry analysis of reduced monoclonal antibodies in pharmaceutics. ResearchGate. [Link]

  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Publishing. [Link]

  • Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Journal of Applicable Chemistry. [Link]

  • Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Applicable Chemistry. [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. National Center for Biotechnology Information. [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. LGC. [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. ScienceDirect. [Link]

  • An Introduction to LC/MS for Chemical Analysis. Excedr. [Link]

  • Principles and Applications of LC-MS/MS for the Quantitative Bioanalysis of Analytes in Various Biological Samples. SciSpace. [Link]

  • Liquid Chromatography Mass Spectrometry (LC MS MS) Analysis. NorthEast BioLab. [Link]

  • Current Practices of Process Validation for Drug Substances and Intermediates. ResearchGate. [Link]

  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Oxford Academic. [Link]

  • Process Understanding Central to Successful Drug Synthesis. Pharma's Almanac. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Indian Journal of Chemistry. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. National Center for Biotechnology Information. [Link]

  • The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. RSC Publishing. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5). ResearchGate. [Link]

  • Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. National Center for Biotechnology Information. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 3-(4-Bromo-2-fluorophenyl)-1H-pyrazol-5-amine

Executive Safety Summary Compound Identity: 3-(4-Bromo-2-fluorophenyl)-1H-pyrazol-5-amine Chemical Class: Halogenated Aminopyrazole / Pharmaceutical Intermediate Primary Hazard Profile: Potent Bioactive Intermediate. Cri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Identity: 3-(4-Bromo-2-fluorophenyl)-1H-pyrazol-5-amine Chemical Class: Halogenated Aminopyrazole / Pharmaceutical Intermediate Primary Hazard Profile: Potent Bioactive Intermediate. Critical Directive: Treat as a Category 3 Potent Compound (OEL Banding Strategy) in the absence of full toxicological data.

This guide provides a self-validating safety protocol for researchers handling 3-(4-Bromo-2-fluorophenyl)-1H-pyrazol-5-amine. As a functionalized aminopyrazole, this compound possesses structural motifs common in kinase inhibitors and GPCR ligands. Consequently, it must be handled with the assumption of biological activity and potential sensitization, beyond standard GHS irritant classifications.

Hazard Assessment & Causality

To select the correct PPE, one must understand the mechanism of the hazard, not just the label.

Hazard DomainGHS Classification (Inferred*)Mechanistic Risk
Acute Toxicity Cat 4 (Oral) Nitrogen-rich heterocycles can interfere with metabolic pathways; halogenation (Br, F) increases lipophilicity and bioavailability.
Skin/Eye Cat 2 (Skin) / 2A (Eye) The primary amine (-NH2) is nucleophilic and basic, capable of reacting with skin proteins (haptenization), leading to sensitization or chemical burns.
Respiratory STOT SE 3 Fine crystalline powders generate invisible aerosols during weighing, posing a risk of inhalation and mucous membrane irritation.

*Based on Structure-Activity Relationships (SAR) of analogous halogenated pyrazoles [1].

Personal Protective Equipment (PPE) Strategy

The PPE strategy follows a "Barrier Redundancy" model. No single barrier is trusted; multiple layers ensure safety if one fails.

A. Hand Protection: The "Double-Glove" Standard

Protocol: Wear two pairs of nitrile gloves.

  • Inner Layer: 4 mil Nitrile (Inspection White/Blue). Acts as the last line of defense and sweat barrier.

  • Outer Layer: 5-8 mil Nitrile or Neoprene (Dark Color).

  • Rationale: Halogenated aromatics can permeate thin nitrile over time. The outer glove is sacrificial; change it immediately upon contamination. The color contrast allows instant detection of tears.

B. Respiratory & Inhalation Control

Primary Control: Certified Chemical Fume Hood (Face velocity: 100 fpm).

  • Operation: All open-vessel manipulations (weighing, transfer, quenching) must occur inside the hood.

  • Secondary Control (Spill/Cleaning): If hood containment is breached or cleaning a powder spill, use a P100/N95 Particulate Respirator or a PAPR (Powered Air-Purifying Respirator) to prevent inhalation of dusts.

C. Eye & Body Defense
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient for handling fine powders or reactive intermediates where airborne drift is possible.

  • Body: Tyvek® Lab Coat or closed-front cotton lab coat with sleeves tucked into gloves.

  • Footwear: Closed-toe, non-perforated shoes.

Operational Handling Protocol

This workflow minimizes exposure potential during the most critical phases of experimentation.

Phase 1: Weighing & Transfer (Highest Risk)
  • Static Control: Use an antistatic gun or bar on the weighing boat. Halogenated powders are often static-prone, causing "jumping" of particles.

  • Taring: Tare the vial inside the fume hood.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

  • Solvation: Dissolve the solid immediately in the reaction solvent (e.g., DMSO, DCM) before removing it from the hood. Solutions are easier to contain than dust.

Phase 2: Reaction Setup
  • Vessel Selection: Use threaded glass vials with septum caps for reactions < 20 mL. Avoid open flasks unless necessary.

  • Temperature: If heating is required, use a heating block, not an oil bath, to prevent spreading contamination if the vessel breaks.

Phase 3: Cleanup & Decontamination
  • Solvent Wipe: Wipe all surfaces (balance, hood sash, handles) with a paper towel soaked in methanol or acetone.

  • Glove Removal: Use the "beak method" (pulling one glove off using the other, turning it inside out) to ensure the outside of the glove never touches skin. Wash hands immediately with soap and water (do not use solvents on skin).

Visualization: PPE Decision Matrix

PPE_Matrix Start Task Identification SolidHandling Handling Solid Powder (Weighing/Transfer) Start->SolidHandling SolutionHandling Handling Dissolved Solution (Reaction/Extraction) Start->SolutionHandling ClosedSystem Closed Vessel / Storage Start->ClosedSystem HighPPE REQUIRED PPE: - Fume Hood (Sash < 18") - Double Nitrile Gloves - Splash Goggles - Lab Coat SolidHandling->HighPPE High Dust Risk MedPPE REQUIRED PPE: - Fume Hood - Single Nitrile Gloves - Safety Glasses - Lab Coat SolutionHandling->MedPPE Splash Risk LowPPE REQUIRED PPE: - Single Nitrile Gloves - Safety Glasses - Lab Coat ClosedSystem->LowPPE Low Exposure Risk

Figure 1: PPE Selection Logic based on the physical state of the compound.

Waste Disposal & Environmental Compliance

Proper disposal is critical due to the halogen content (Br, F), which restricts incineration options.

Waste Categorization Logic
  • Solid Waste: Contaminated paper towels, gloves, and weighing boats must be placed in a Hazardous Solid Waste bag/drum. Do not throw in regular trash.

  • Liquid Waste (Halogenated): All reaction mixtures containing this compound must go into the Halogenated Organic Waste stream.

    • Why? The presence of Bromine and Fluorine requires specific high-temperature incineration scrubbers to prevent the formation of acid gases (HBr, HF) [2].

  • Aqueous Waste: If an extraction is performed, the aqueous layer must be checked for pH and organic content. If trace organics are present, dispose of as Aqueous Hazardous Waste , never down the drain.

Visualization: Disposal Workflow

Disposal_Flow WasteItem Waste Generated IsSolid Is it Solid? (Gloves, Towels, Powder) WasteItem->IsSolid IsLiquid Is it Liquid? IsSolid->IsLiquid No SolidBin Solid Hazardous Waste (Tag: Toxic/Irritant) IsSolid->SolidBin Yes HalogenCheck Contains Halogens? (DCM, Chloroform, or Compound) IsLiquid->HalogenCheck HaloBin Halogenated Solvent Waste (Do NOT mix with Acids) HalogenCheck->HaloBin Yes (Contains Br/F) NonHaloBin Non-Halogenated Waste (Acetone, Methanol) HalogenCheck->NonHaloBin No

Figure 2: Waste Stream Segregation Decision Tree.

Emergency Response Plan

  • Eye Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. The fluorinated motif can cause delayed irritation; seek medical evaluation.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol ; it opens pores and increases absorption.

  • Spill (Solid): Do not sweep (creates dust). Cover with wet paper towels to dampen, then wipe up. Place all materials in a sealed bag.

  • Fire: Use Dry Chemical, CO2, or Foam. Burning releases toxic fumes (NOx, HF, HBr). Firefighters must wear SCBA.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for substituted aminopyrazoles. Retrieved from [Link]

  • University of Illinois Urbana-Champaign (2024). Halogenated Organic Liquids - Standard Operating Procedure. Division of Research Safety.[1] Retrieved from [Link]

  • Fisher Scientific (2023). Safety Data Sheet: 4-Bromo-3-methyl-1H-pyrazol-5-amine hydrobromide. Retrieved from [Link]

Sources

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